4-(4-bromo-1H-pyrazol-1-yl)butanoic acid - 898054-60-9

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Catalog Number: EVT-3175828
CAS Number: 898054-60-9
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid

  • Compound Description: This compound acts as a bidentate N,N'-chelating ligand, coordinating to a Cu(II) center to form a complex with potential biological activity. The resulting copper(II) complex exhibits inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and displays antiproliferative properties against MCF7 breast cancer cells. []
  • Relevance: This compound shares a similar scaffold with 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, both featuring a pyrazole ring linked to a substituted benzene ring. The difference lies in the substituents on the pyrazole and benzene rings, as well as the length of the linker between them. While 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid has a bromo substituent on the pyrazole ring and a butanoic acid substituent on the benzene ring, this related compound has a pyridin-2-yl group on the pyrazole ring and a carboxylic acid group directly attached to the benzene ring. The linker in 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a butanoic acid chain, while in this related compound, it is a single methylene unit. []
  • Compound Description: H2BuEtP is a Schiff base ligand studied for its ability to extract heavy metals from aqueous solutions, particularly Cadmium, Iron, Nickel, and Lead. Its extraction efficiency is influenced by factors like pH and the presence of auxiliary complexing agents such as Tartrate. [, ]
  • Relevance: Both H2BuEtP and 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid belong to the pyrazole family of compounds. Despite structural differences, this shared chemical class suggests potential overlap in their reactivity and potential applications, particularly in the field of metal coordination chemistry. [, ]
  • Compound Description: This compound acts as a potent and selective inhibitor of the αvβ6 integrin, showing promising results as a potential therapeutic agent for idiopathic pulmonary fibrosis. It exhibits high affinity for the αvβ6 integrin, a long dissociation half-life, and favorable solubility and pharmacokinetic properties suitable for inhaled administration. []
  • Relevance: Both this compound and 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid share the core structure of a 3-aryl(pyrrolidin-1-yl)butanoic acid. The key difference lies in the substitutions on the aryl group. While 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid features a simple 4-bromopyrazole substituent, this related compound has a more complex 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl group. []

3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217)

  • Compound Description: SAGE-217 is a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic GABAA receptors. It demonstrates excellent oral drug metabolism and pharmacokinetic (DMPK) properties and has entered clinical trials for treating postpartum depression (PPD), major depressive disorder (MDD), and essential tremor (ET). []
  • Relevance: SAGE-217 and 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid both contain a substituted pyrazole ring. The structural variation lies in the other functional groups and overall molecular complexity. []

2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinazolin-4(3H)-one Derivatives

  • Compound Description: These derivatives are synthesized using a simple, clean, and economical method involving polyphosphoric acid as a catalyst. []
  • Relevance: While structurally distinct from 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, these derivatives share the common element of containing a pyrazole ring. This makes them relevant in a broader context of exploring the chemical space and potential applications of pyrazole-containing compounds. []

4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid

  • Compound Description: This compound serves as a precursor for synthesizing azomethine and N-arylamine derivatives with potent antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). []
  • Relevance: Similar to 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, this compound possesses a pyrazole ring linked to a benzoic acid moiety. The main difference lies in the substituents on the pyrazole ring: a bromo group in 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid versus a formyl and a phenyl group in this related compound. []

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

  • Compound Description: These compounds have shown potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. They exhibit low minimum inhibitory concentration (MIC) values and appear non-toxic to human cells at high concentrations. Their mechanism of action might involve disruption of the bacterial membrane. []
  • Relevance: These compounds share a close structural resemblance to 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, all featuring a pyrazole ring connected to a benzoic acid group. The main difference is the presence of formyl and fluorophenyl substituents on the pyrazole ring in these related compounds, whereas 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid has a bromo substituent. []

2-(1H-Pyrazol-1-yl)pyridine-4-carboxylic acid (ppCOOH)

  • Compound Description: This compound acts as a ligand, forming a tris iron(II) complex. The complex shows potential for surface deposition due to the presence of carboxylic acid groups. []
  • Relevance: Both ppCOOH and 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid belong to a class of compounds containing a pyrazole ring and a carboxylic acid group. Although their structures differ in the specific arrangement of these groups, the shared functional moieties indicate potential similarities in their chemical behavior and potential applications, particularly in areas like coordination chemistry. []

2-[3-Phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles

  • Compound Description: These compounds are a novel series of non-condensed 5,5-bicycles synthesized from 3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-1-pyrazolethiocarboxyamide and substituted 2-bromo-4′-acetophenones or 2-bromo-4′-propiophenones. Dehydration of these compounds yields the corresponding 2-[3-phenyl-5-trichloromethyl-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles. []
  • Relevance: The 2-[3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles, while structurally distinct from 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, share a common structural element: a substituted pyrazole ring. This shared feature suggests that these compounds might exhibit similar reactivity patterns or biological activities, although further investigation is needed to confirm any such relationships. []
  • Compound Description: These novel propionyl-spaced bisheterocyclic compounds are synthesized from levulinic acid. Their synthesis involves a cyclocondensation reaction between 3-(5-trifluoromethyl-1H-pyrazol-3-yl)propanoyl hydrazide and 1,1,1-trifluoro-4-methoxy-3-alken-2-ones. []
  • Relevance: The 1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones, although structurally distinct from 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, belong to the same broad chemical class of compounds containing pyrazole rings. This shared characteristic might point towards potential similarities in their chemical reactivity or biological activity profiles. []

4-{5-[(2-Benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

  • Compound Description: This series of compounds was synthesized from celecoxib (4-[1-(4-aminosulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid). They demonstrated anti-inflammatory activity in the carrageenan-induced rat paw edema model, exceeding the efficacy of celecoxib in some cases. Furthermore, they exhibited minimal ulcerogenic effects. []
  • Relevance: These compounds, while structurally distinct from 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, share a key structural motif: a substituted pyrazole ring. This commonality suggests that these compounds could potentially exhibit similar reactivity or biological activities. []

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Derivatives

  • Compound Description: These compounds were synthesized from chalcone intermediates and evaluated for their antitubercular activity. Compounds with electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring showed increased potency against Mycobacterium tuberculosis. Docking studies provided insights into their binding interactions with the enoyl reductase enzyme. []
  • Relevance: These derivatives, although structurally distinct from 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, share a key structural element: a substituted pyrazole ring. This shared feature suggests that these compounds might exhibit some degree of similarity in their chemical reactivity or biological activities. []

1,4-Bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones

  • Compound Description: These compounds are a novel series of succinyl-spaced pyrazoles synthesized by the regioselective cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with succinic acid dihydrazide. []
  • Relevance: Although structurally different from 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, the 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones are relevant as they also belong to the chemical class of pyrazole-containing compounds. This shared characteristic suggests a potential for similar reactivity patterns or biological activities, although further investigation is required to confirm such relationships. []

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid (NPOPPBA)

  • Compound Description: This compound acts as a non-peptidic inhibitor of 3CLpro, an enzyme crucial for the replication of the SARS-CoV-2 virus. In silico studies suggest its potential as a drug-like molecule with possible oral bioavailability. While it shows promise as a potential COVID-19 treatment, it exhibits potential hepatic and nephron toxicity, requiring further investigation. []
  • Relevance: NPOPPBA and 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid share a common structural feature: a pyrazole ring linked to a benzoic acid moiety. The structural difference lies in the substituents on the pyrazole ring. NPOPPBA has a 3-nitrophenyl group and a 5-oxo-3-phenyl group attached to its pyrazole, while 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid has a simpler bromo substituent. Despite these differences, their shared structural features suggest potential similarities in their chemical properties and biological activity profiles. []

5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

  • Compound Description: LQFM039 displays anti-inflammatory, antinociceptive, and vasorelaxant effects in various animal models. Its mechanisms of action are believed to involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and calcium channels. []
  • Relevance: Both LQFM039 and 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid belong to the chemical class of compounds containing a pyrazole ring. Though their structures differ significantly in terms of substituents and overall frameworks, their shared pyrazole moiety suggests that they might exhibit overlapping chemical reactivity profiles or potentially similar biological activities. []
  • Compound Description: This compound is prepared through a multi-step synthesis involving the use of 3-hydrazinopyridine dihydrochloride, an alkyl methacrylate, and various reagents for chlorination, oxidation, and decarboxylation reactions. Its intermediates, particularly (3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amide and (3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate, exhibit insecticidal properties. []
  • Relevance: Similar to 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, this compound contains a pyrazole ring. Additionally, both compounds have a halogen substituent on the pyrazole ring, with 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid having a bromine atom and 3-(3-chloro-1H-pyrazol-1-yl)pyridine having a chlorine atom. This shared feature suggests they might have similar reactivity patterns or functionalities in chemical reactions. []

Properties

CAS Number

898054-60-9

Product Name

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid

IUPAC Name

4-(4-bromopyrazol-1-yl)butanoic acid

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

InChI

InChI=1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12)

InChI Key

KBDNPXBZZYBXDA-UHFFFAOYSA-N

SMILES

C1=C(C=NN1CCCC(=O)O)Br

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.